molecular formula C16H18N4O2 B2511487 3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide CAS No. 2034247-32-8

3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide

Cat. No.: B2511487
CAS No.: 2034247-32-8
M. Wt: 298.346
InChI Key: WLLNYMRHLJPVFF-UHFFFAOYSA-N
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Description

3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.346. The purity is usually 95%.
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Scientific Research Applications

Anti-HIV Activity

A related compound, "1-(4-Methyl­phen­yl)-5-oxo-2-phenyl­pyrrolidine-2-carboxamide," has been identified as a potential anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor. This highlights the therapeutic potential of pyrrolidine derivatives in the treatment of HIV-1 infections (Tamazyan et al., 2007).

Parallel Synthesis Applications

The parallel synthesis approach for "6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides" showcases the compound's utility in generating a diverse chemical library. This method emphasizes its applicability in the rapid synthesis of potential therapeutic agents, demonstrating the versatility of pyrrolidine and pyrimidine derivatives in drug discovery processes (Črček et al., 2012).

Antibacterial Agents

Research into pyridonecarboxylic acids as antibacterial agents, specifically "7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues," reveals the potential of pyrrolidine derivatives in creating more effective antibacterial treatments. These findings indicate the broad spectrum of activity these compounds may possess against various bacterial strains (Egawa et al., 1984).

Antitumor Studies

Non-classical antifolates, including "5-(N-phenylpyrrolidin-3-yl)-2,4,6-triaminopyrimidines," have been synthesized and evaluated for their cytotoxicity. These compounds have shown promise in antitumor studies, highlighting the therapeutic potential of pyrrolidine derivatives in cancer treatment (Huang et al., 2003).

Heterocyclic Synthesis

The utility of enaminonitriles in heterocyclic synthesis to create new pyrazole, pyridine, and pyrimidine derivatives demonstrates the compound's importance in developing novel heterocyclic compounds. This research emphasizes the compound's role in expanding the chemical space for potential pharmacological agents (Fadda et al., 2012).

Biochemical Analysis

Biochemical Properties

3-[(2-methylpyrimidin-4-yl)oxy]-N-phenylpyrrolidine-1-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially modulating their activity to reduce cellular damage. The compound also binds to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of key signaling pathways such as the mitogen-activated protein kinase pathway, leading to altered gene expression profiles. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, thereby modulating their activity. The compound’s binding to these enzymes induces conformational changes that either inhibit or activate the enzyme’s function. Furthermore, it influences gene expression by interacting with transcription factors, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits therapeutic effects without significant toxicity. At higher dosages, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, influencing the overall metabolic flux. The compound’s metabolism results in the formation of various metabolites, which may have distinct biological activities. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For instance, the compound may be actively transported into specific organelles, where it exerts its biochemical effects. The distribution pattern of the compound is essential for understanding its therapeutic potential and potential side effects .

Subcellular Localization

The subcellular localization of this compound is a critical factor that influences its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it interacts with mitochondrial enzymes and influences cellular respiration. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

3-(2-methylpyrimidin-4-yl)oxy-N-phenylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-12-17-9-7-15(18-12)22-14-8-10-20(11-14)16(21)19-13-5-3-2-4-6-13/h2-7,9,14H,8,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLNYMRHLJPVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.